![molecular formula C21H19N3O2 B2576740 2-(1-phenylcyclopropanecarbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034505-58-1](/img/structure/B2576740.png)
2-(1-phenylcyclopropanecarbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to be a type of dipyridopyrimidinone, which is a class of organic compounds containing a pyrimidine ring fused to two pyridine rings. The pyrimidine ring is a six-membered aromatic heterocycle, similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3. Pyrimidinones are derivatives of pyrimidine in which one of the ring’s nitrogen atoms is oxidized to an oxygen atom.
Synthesis Analysis
The synthesis of such complex molecules often involves multi-step reactions, starting from readily available precursors. The specific synthesis pathway would depend on the exact structure of the compound and the functional groups present.Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography. These techniques provide information about the types of atoms in the molecule, their connectivity, and their three-dimensional arrangement.Chemical Reactions Analysis
The reactivity of a compound is determined by its functional groups. For example, carbonyl groups can undergo nucleophilic addition reactions, while aromatic rings can participate in electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be determined experimentally. These properties are influenced by the compound’s molecular structure and the types of intermolecular forces it can form.Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Heterocyclic Compounds
Research has been conducted on the synthesis of novel heterocyclic compounds, including derivatives and analogs of the pyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one framework. These studies aim to expand the chemical diversity of heterocyclic compounds with potential biological or material applications. For instance, the synthesis of dihydropyrazolo[1,5-c]pyrimidin-7(3H)-one derivatives demonstrates the chemical versatility and the potential for developing compounds with enhanced physiological activities, including cardiovascular and antitumor effects (Önal et al., 2008).
Biological Evaluation and Potential Therapeutic Applications
Several studies have focused on the biological evaluation of novel pyrimidine derivatives, assessing their potential as anticancer, anti-inflammatory, and antimicrobial agents. For example, novel pyrazolopyrimidines derivatives have been synthesized and tested for their anticancer and anti-5-lipoxygenase activities, indicating their potential therapeutic applications in treating cancer and inflammation-related disorders (Rahmouni et al., 2016). Additionally, the synthesis of substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives has shown significant anti-inflammatory activities, suggesting the utility of these compounds in developing new anti-inflammatory drugs (Fahmy et al., 2012).
Advancements in Chemical Synthesis Techniques
The research also highlights advancements in chemical synthesis techniques, particularly in the context of synthesizing complex heterocyclic systems. The development of new synthetic routes and methodologies enables the efficient production of these compounds, which is crucial for further biological testing and potential drug development. The synthesis of a new ring system involving dipyrido[1,2-a:4,3-d]pyrimidin-11-one derivatives illustrates the innovative approaches to creating 'pyracridones', a new class of 2-azapyracridones, which could have significant implications in medicinal chemistry (Huber et al., 1987).
Safety And Hazards
The safety and hazards associated with a compound depend on its reactivity, toxicity, and the precautions needed when handling it. This information is typically provided in the compound’s Material Safety Data Sheet (MSDS).
Zukünftige Richtungen
The future directions for research on a compound could involve exploring its potential applications, studying its reactivity under various conditions, or investigating its biological activity.
Please note that this is a general overview and the specific details would depend on the exact structure and properties of the compound . For more detailed information, it would be necessary to consult scientific literature or conduct experimental studies.
Eigenschaften
IUPAC Name |
5-(1-phenylcyclopropanecarbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c25-19-16-14-23(13-9-17(16)22-18-8-4-5-12-24(18)19)20(26)21(10-11-21)15-6-2-1-3-7-15/h1-8,12H,9-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKHPFGKEWCRQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)C4(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-phenylcyclopropanecarbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

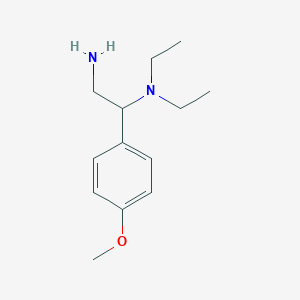
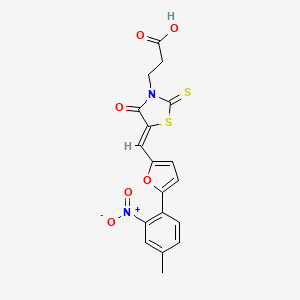
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,4-dimethoxybenzamide](/img/structure/B2576660.png)
![N-(4-chlorophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2576664.png)
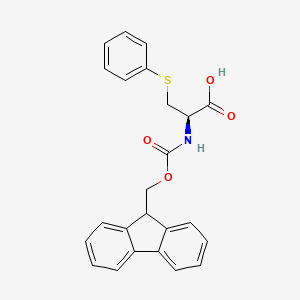
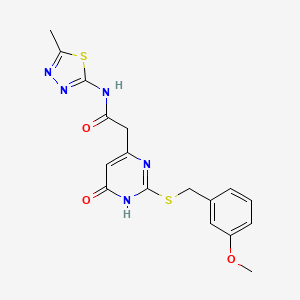

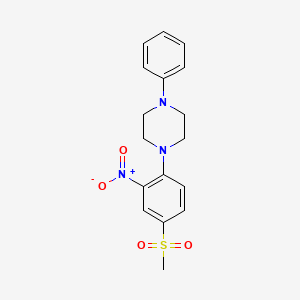
![N-isopropyl-5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2576673.png)
![(5Z)-1-(4-ethoxyphenyl)-5-[(4-methoxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2576674.png)
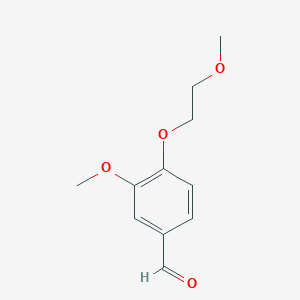
![N-(3,4-dimethylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2576677.png)
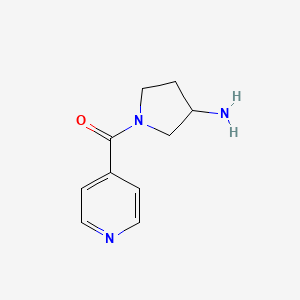
![N'-(2-Cyanophenyl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]oxamide](/img/structure/B2576679.png)